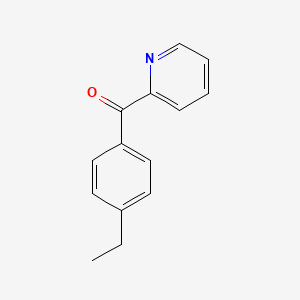

2-(4-Ethylbenzoyl)pyridine

Descripción general

Descripción

2-(4-Ethylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 4-ethylbenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylbenzoyl)pyridine can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of pyridine with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between 4-ethylbenzoyl bromide and pyridine. This method offers the advantage of milder reaction conditions and higher selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Peracids such as m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Pyridine derivatives, including 2-(4-Ethylbenzoyl)pyridine, have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of pyridine have been tested for their Minimum Inhibitory Concentration (MIC) values, demonstrating effective antimicrobial activity with MICs ranging from 2.18 to 3.08 μM for certain compounds .

Sirtuin Inhibition

Sirtuins are a family of NAD+-dependent deacetylases involved in cellular regulation. Studies have indicated that modifications to the pyridine structure can lead to effective sirtuin inhibitors, which may be developed into therapeutic agents for diseases linked to sirtuin dysregulation . The potential of this compound as a lead compound in this area warrants further investigation.

Agrochemical Applications

Herbicides and Insecticides

The synthesis of pyridine derivatives often serves as precursors for agrochemicals. Compounds similar to this compound are utilized in the formulation of herbicides and insecticides due to their ability to interact with biological targets in pests . For example, the chlorination of pyridine is a crucial step in synthesizing chlorpyrifos, an insecticide widely used in agriculture.

Chemical Synthesis Applications

Organic Synthesis Intermediate

this compound can act as a versatile intermediate in organic synthesis. Its chemical structure allows it to participate in various reactions, including acylation and condensation reactions, making it valuable for synthesizing more complex organic molecules. The presence of the ethylbenzoyl moiety enhances its reactivity, facilitating its use in diverse synthetic pathways.

Case Study 1: Antimicrobial Efficacy of Pyridine Derivatives

A study investigated the antimicrobial efficacy of several pyridine derivatives against common pathogens. The results indicated that compounds structurally similar to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial properties.

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Compound A | 2.18 | S. aureus |

| Compound B | 3.08 | E. coli |

| This compound | TBD | TBD |

Case Study 2: Development of Sirtuin Inhibitors

Research focused on modifying pyridine-based compounds to enhance their sirtuin inhibitory activity. The study found that certain derivatives showed competitive inhibition against SIRT1 and SIRT2 enzymes, indicating potential therapeutic applications for cancer treatment.

| Compound | IC50 (μM) | Sirtuin Target |

|---|---|---|

| Compound C | 5-10 | SIRT1 |

| Compound D | 3-7 | SIRT2 |

| This compound | TBD | TBD |

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylbenzoyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the 4-ethylbenzoyl group can enhance its binding affinity and specificity for certain targets.

Comparación Con Compuestos Similares

Similar Compounds

2-Mercaptopyridine: An organosulfur compound with similar structural features but different functional groups.

Pyridine: The parent compound with a simpler structure.

2-Acetylpyridine: A related compound with an acetyl group instead of an ethylbenzoyl group.

Uniqueness

2-(4-Ethylbenzoyl)pyridine is unique due to the presence of the 4-ethylbenzoyl group, which imparts distinct chemical and physical properties

Actividad Biológica

2-(4-Ethylbenzoyl)pyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with a 4-ethylbenzoyl group, which may enhance its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉NO, characterized by its aromatic structure that contributes to its stability and reactivity. The compound's structure allows it to participate in various chemical reactions typical of pyridine derivatives, such as acylation and Knoevenagel condensation.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO |

| Molecular Weight | 281.35 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit notable anticancer properties. For instance, studies on related compounds have shown their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression.

In one study, derivatives of pyridine were evaluated for their cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that these compounds could significantly reduce cell viability at micromolar concentrations .

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary data suggest that it may exhibit activity against various bacterial strains and fungi. For example, a study highlighted the potential of similar benzoyl-pyridine derivatives to inhibit the growth of Staphylococcus aureus and Escherichia coli .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific enzymes or receptors within cells. This interaction may involve binding to active sites or altering protein conformations, leading to downstream effects on cell signaling pathways .

Case Study 1: Cytotoxicity Evaluation

A study conducted by Liu et al. (2024) assessed the cytotoxic effects of various pyridine derivatives, including this compound. The compound was tested against HepG2 liver cancer cells and demonstrated moderate cytotoxicity with an IC50 value of approximately 15 μM .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was evaluated against a panel of pathogens. The compound exhibited significant inhibitory activity against Candida albicans and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent for treating infections caused by these organisms .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Moderate | Significant | ~15 |

| 2-(4-Methylbenzoyl)-5-methylpyridine | High | Moderate | ~10 |

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | Low | High | ~20 |

Propiedades

IUPAC Name |

(4-ethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-11-6-8-12(9-7-11)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTVIHHMLWPCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642004 | |

| Record name | (4-Ethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-90-3 | |

| Record name | (4-Ethylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.